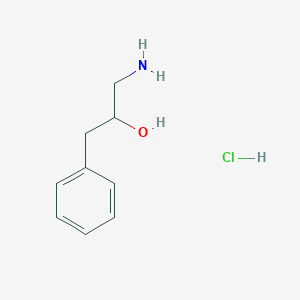
1-Amino-3-phenylpropan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-phenylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. It is a white crystalline powder that is soluble in water and commonly used in various scientific and industrial applications. This compound is known for its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 1-Amino-3-phenylpropan-2-ol hydrochloride can be achieved through several routes. One common method involves the reduction of 1-nitro-3-phenylpropan-2-ol using hydrogen in the presence of a palladium catalyst. Another approach is the reductive amination of 3-phenylpropan-2-one with ammonia and a reducing agent such as sodium borohydride . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques like continuous flow reactors and high-pressure hydrogenation.
化学反応の分析
1-Amino-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or potassium permanganate.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Major Products: These reactions can yield products such as 1-phenyl-2-propanone, 1-phenyl-2-propanol, and various amide derivatives.
科学的研究の応用
1-Amino-3-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in the development of drugs targeting neurological and cardiovascular conditions.
Industry: The compound is used in the manufacture of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Amino-3-phenylpropan-2-ol hydrochloride involves its interaction with various molecular targets. It can act as a sympathomimetic agent, indirectly activating adrenergic receptors by promoting the release of norepinephrine . This leads to increased heart rate and blood pressure, making it useful in decongestant formulations. The compound’s hydroxyl and amino groups also allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
1-Amino-3-phenylpropan-2-ol hydrochloride can be compared with similar compounds such as:
Phenylpropanolamine: Similar in structure but used primarily as a decongestant and appetite suppressant.
Ephedrine: Another sympathomimetic agent with similar effects but different pharmacokinetics and side effect profiles.
Pseudoephedrine: Used as a decongestant with a similar mechanism of action but different regulatory status and availability.
特性
IUPAC Name |
1-amino-3-phenylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPVIFXXCRJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














